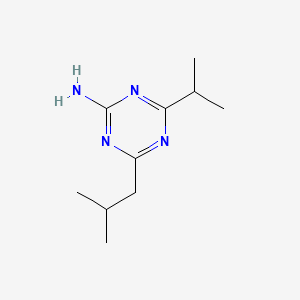

4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine

Description

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

4-(2-methylpropyl)-6-propan-2-yl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C10H18N4/c1-6(2)5-8-12-9(7(3)4)14-10(11)13-8/h6-7H,5H2,1-4H3,(H2,11,12,13,14) |

InChI Key |

VEHIKGAKPYGZEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(=NC(=N1)N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Cyanuric Chloride

The predominant industrial and laboratory method involves the nucleophilic substitution of cyanuric chloride, a highly reactive triazine derivative, with appropriate amines under controlled conditions:

- Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

- Reaction Conditions:

- Use of a base such as sodium hydroxide or potassium carbonate to facilitate substitution

- Solvent typically involves polar aprotic solvents like acetonitrile or dioxane

- Temperature control to prevent side reactions, often conducted at room temperature or mildly elevated temperatures (~25–50°C)

- Procedure:

- Stepwise substitution where one or two chlorines are replaced with the desired amines

- For the target compound, the amino group at the 2-position is introduced with a suitable amine bearing the 2-methylpropyl group, and the 6-position amino group with a propan-2-yl substituted amine

This method is well-documented in the synthesis of related triazine derivatives and is favored for its selectivity and yield efficiency.

Amine Substitution via Amination of Chlorinated Intermediates

Another approach involves the direct amination of chlorinated intermediates:

- Intermediate Preparation: Chlorinated triazine compounds are first prepared by chlorination of the parent triazine ring.

- Amination Step: The chlorinated intermediate undergoes nucleophilic attack by the amine containing the desired substituents (2-methylpropyl and propan-2-yl groups). This reaction often employs:

- Elevated temperatures

- Catalysts or phase transfer agents to enhance reactivity

- An excess of amine to drive the substitution

One-Pot Multi-Step Synthesis

In some advanced synthetic routes, a one-pot process is utilized where multiple substitutions and modifications are performed sequentially without isolating intermediates:

- Sequential Substitutions: Starting from cyanuric chloride, selective substitution at the 2- and 6-positions occurs by controlling reaction conditions and reagent stoichiometry.

- Purification: Crystallization or chromatography techniques are employed to isolate the final product with high purity.

Use of Protective Groups and Functionalization

In complex syntheses, protective groups may be employed to prevent undesired reactions at other amino sites, followed by deprotection steps to yield the target compound.

Data Tables and Research Findings

| Method | Starting Material | Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Cyanuric chloride | Appropriate amines, NaOH or K2CO3 | Room temperature to 50°C | 70–90% | Widely used in industrial synthesis |

| Direct Amination | Chlorinated triazine intermediates | Amine derivatives | Elevated temperatures (~80°C), catalysts | 65–85% | Suitable for selective substitution |

| One-Pot Synthesis | Cyanuric chloride + amines | Base, solvents like acetonitrile | Reflux | Variable | Efficient for multiple substitutions |

Summary of Findings

- The primary method for synthesizing 4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine involves nucleophilic substitution of cyanuric chloride with amines bearing the desired alkyl groups.

- Reaction conditions are optimized to favor mono- or di-substitution, ensuring selectivity and high yield.

- Purification techniques such as crystallization, chromatography, or continuous flow reactors are employed, especially in industrial settings, to improve efficiency and purity.

- Variations of the synthesis include direct amination of chlorinated intermediates and multi-step one-pot reactions , depending on the scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds.

Scientific Research Applications

4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and pharmacokinetic profiles of 1,3,5-triazine derivatives are heavily influenced by their substituents. Below is a comparison of key analogs:

Pharmacological Activity

- 5-HT6 Receptor Affinity: Piperazine-containing derivatives (e.g., Compounds 2, 3, 4) exhibit nanomolar affinity for 5-HT6 receptors, critical for procognitive effects in dementia models . The target compound’s alkyl substituents may reduce receptor engagement compared to piperazine or phenoxy groups, though this requires experimental validation.

- Selectivity :

Dichlorophenyl (Compound 2) and thymol-derived (Compound 4) analogs show selectivity over off-target receptors (e.g., 5-HT2A, D2) . Alkyl-substituted triazines may lack such selectivity due to reduced polar interactions.

ADMET and Pharmacokinetics

- Brain Penetration :

Piperazine derivatives (e.g., Compound 3) achieve rapid brain uptake (peak at 30 min), while dichlorophenyl derivatives (Compound 2) sustain higher concentrations over time . The target compound’s lipophilic alkyl groups may enhance passive diffusion but reduce sustained retention. - Solubility and Metabolism :

Piperazine moieties improve solubility when converted to salts (Compound 3 ), whereas alkyl groups (target compound) could lead to lower aqueous solubility. Bulky substituents like isobutyl may increase metabolic stability but raise hepatotoxicity risks.

Therapeutic Potential

- Procognitive Effects: Compounds 2 and 3 demonstrate significant efficacy in Novel Object Recognition (NOR) tests, linked to 5-HT6R antagonism . The target compound’s lack of piperazine may limit similar activity unless alternative mechanisms (e.g., NMDA modulation) are involved.

- Safety Profiles : Piperazine derivatives show low DDI risk and moderate hepatotoxicity , while alkyl-substituted triazines may face challenges in balancing lipophilicity and toxicity.

Biological Activity

4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine, a derivative of triazine, has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure that includes a triazine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 180.25 g/mol. The compound's structure can be represented by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H16N4 |

| Molecular Weight | 180.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | QBBURPZUNKKTEK-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves cyclization reactions using precursors such as cyanuric chloride and various amines (isopropylamine and propylamine) under controlled conditions. The process can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown efficacy against various bacterial strains by inhibiting essential enzymes involved in cell wall synthesis. This mechanism leads to bacterial cell death and highlights its potential as an antibiotic agent .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as breast and colon cancer cells. The exact mechanism appears to involve the inhibition of specific enzymes related to cancer progression, including DNA topoisomerase IIα .

Enzyme Inhibition

The compound acts as an enzyme inhibitor in several biochemical pathways. It has been noted for its ability to bind to various targets including carbonic anhydrases and kinases, which are crucial in metabolic processes and signal transduction pathways .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of triazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL for effective bacterial inhibition.

Study 2: Anticancer Potential

A separate investigation focused on the antiproliferative effects of this compound on human cancer cell lines. The study reported a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via caspase activation pathways .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:

- Enzyme Binding : The compound binds to active sites on enzymes like DNA topoisomerase IIα and carbonic anhydrases, inhibiting their function.

- Signal Transduction Modulation : It modulates various signaling pathways by interacting with kinases involved in cellular growth and metabolism.

- Cell Cycle Disruption : In cancer cells, it disrupts the cell cycle leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.